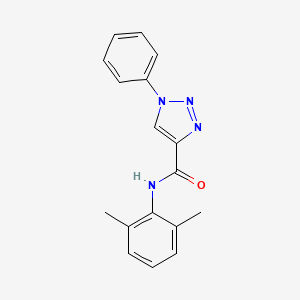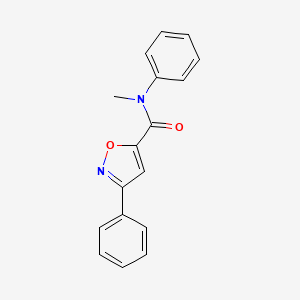
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide, also known as EDP-420, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in regulating pain, mood, and appetite. Inhibition of FAAH has been shown to increase levels of anandamide, leading to potential therapeutic benefits.
作用机制
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide works by inhibiting FAAH, which leads to increased levels of anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to various physiological effects. By increasing anandamide levels, 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide may have therapeutic benefits in conditions where the endocannabinoid system is dysregulated.
Biochemical and Physiological Effects:
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to increase levels of anandamide in various tissues, including the brain and peripheral tissues. This leads to activation of cannabinoid receptors, which can have various effects on the body. For example, activation of CB1 receptors in the brain can lead to analgesia, while activation of CB2 receptors in peripheral tissues can reduce inflammation.
实验室实验的优点和局限性
One advantage of using 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its specificity for FAAH, which allows for selective inhibition of this enzyme without affecting other enzymes or receptors. This can help to elucidate the role of FAAH in various physiological processes. However, one limitation is that 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide may not be suitable for use in vivo due to its low solubility and bioavailability.
未来方向
There are several potential future directions for research on 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is its potential use in treating conditions such as chronic pain and anxiety in humans. Another area of research is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to better understand the role of FAAH and anandamide in various physiological processes.
合成方法
The synthesis of 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide involves several steps, starting with the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylpiperazine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield the final product.
科学研究应用
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and inflammation. In preclinical studies, 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic effects in rodent models of anxiety.
属性
IUPAC Name |
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-11-5-6-12(20-11)13(18)16-7-9-17(10-8-16)14(19)15(2)3/h5-6H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMFUVFCXJHLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)




